molecular formula C14H11NO4S B13355335 Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate CAS No. 801235-17-6

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate

Cat. No.: B13355335
CAS No.: 801235-17-6
M. Wt: 289.31 g/mol
InChI Key: JVIAJRZDQNBEFW-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a chemical compound that features a benzo[d][1,3]dioxole ring fused with a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives. One common method includes the esterification of benzo[d][1,3]dioxol-5-yl methanol with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group, in particular, can undergo various transformations, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

801235-17-6

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H11NO4S/c1-20-13-10(3-2-6-15-13)14(16)19-9-4-5-11-12(7-9)18-8-17-11/h2-7H,8H2,1H3

InChI Key

JVIAJRZDQNBEFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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